N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide

Protein Kinase C zeta PKCζ inhibitor ATP-competitive inhibitor

N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide (CAS 651307-44-7) is a bis-sulfonamide featuring an isoquinoline-5-sulfonamide core N-substituted with both a 4-aminobutyl chain and a benzenesulfonylethyl arm. The molecule belongs to the well-characterized class of ATP-competitive isoquinoline-5-sulfonamide protein kinase inhibitors, a scaffold originally developed for cyclic nucleotide-dependent protein kinases and protein kinase C (PKC).

Molecular Formula C21H25N3O4S2
Molecular Weight 447.6 g/mol
CAS No. 651307-44-7
Cat. No. B12589193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide
CAS651307-44-7
Molecular FormulaC21H25N3O4S2
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
InChIInChI=1S/C21H25N3O4S2/c22-12-4-5-14-24(15-16-29(25,26)19-8-2-1-3-9-19)30(27,28)21-10-6-7-18-17-23-13-11-20(18)21/h1-3,6-11,13,17H,4-5,12,14-16,22H2
InChIKeyIQJSBQDGJJSLCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide (CAS 651307-44-7): Structural Identity and Pharmacological Class


N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide (CAS 651307-44-7) is a bis-sulfonamide featuring an isoquinoline-5-sulfonamide core N-substituted with both a 4-aminobutyl chain and a benzenesulfonylethyl arm . The molecule belongs to the well-characterized class of ATP-competitive isoquinoline-5-sulfonamide protein kinase inhibitors, a scaffold originally developed for cyclic nucleotide-dependent protein kinases and protein kinase C (PKC) [1]. Its dual sulfonamide architecture distinguishes it from simpler mono-sulfonamide analogs and may confer altered kinase selectivity profiles relevant to targeted procurement for signal transduction research [2].

Why Generic Isoquinoline-5-sulfonamide Analogs Cannot Replace CAS 651307-44-7 in PKC-Focused Studies


Isoquinoline-5-sulfonamides constitute a broad class of ATP-competitive kinase inhibitors whose selectivity is exquisitely tuned by the nature, length, and terminal group of the N-substituent [1]. The target compound incorporates two structurally distinct sulfonamide environments—an isoquinoline-5-sulfonamide hydrogen-bonding anchor and a pendant benzenesulfonylethyl group—producing a pharmacophore arrangement not present in reference PKC inhibitors such as H-7 (simple methylpiperazine) or fasudil (homopiperazine). Even within closely related bis-substituted isoquinoline-5-sulfonamides, subtle variations in linker length or terminal phenyl vs. benzenesulfonyl composition can invert isoform selectivity [2]. Consequently, purchasing a generic “isoquinoline-5-sulfonamide” or a PKC inhibitor labeled only by its core scaffold risks introducing an agent with undocumented potency, selectivity, and physicochemical properties compared to the fully characterized CAS 651307-44-7 [3].

CAS 651307-44-7: Quantitative Differentiation Evidence Against Closest Comparators


PKCζ Inhibitory Potency: CAS 651307-44-7 vs. Vehicle Control and Mutant PKCζ in Cell-Free Assays

In a cell-free phosphorylation assay measuring inhibition of recombinant human PKCζ, CAS 651307-44-7 (BindingDB entry linked to this scaffold) demonstrated an IC50 of 700 nM after 4 min incubation [1]. By contrast, the same compound showed markedly reduced activity against the PKCζ Val297Leu mutant with an IC50 of 14.8 µM, representing a 21-fold loss of potency that confirms binding-pocket specificity [2]. This within-assay differential provides quantitative evidence that the benzenesulfonylethyl side chain engages the wild-type ATP pocket in a manner distinct from simple isoquinoline-5-sulfonamide fragments.

Protein Kinase C zeta PKCζ inhibitor ATP-competitive inhibitor

Cellular Functional Activity: NF-κB Reporter Gene Assay in U937 Cells for CAS 651307-44-7

In a cellular context, CAS 651307-44-7 inhibited TNFα-induced NF-κB activation in human U937 monocytic cells with an IC50 of 2.9 µM using a reporter gene assay [1]. This cellular IC50 is approximately 4.1-fold higher than the cell-free biochemical IC50 against PKCζ, which is consistent with expected intracellular competition from millimolar ATP concentrations and membrane permeability factors. The cell-based activity confirms that the compound can traverse the plasma membrane and engage its intracellular kinase target at low micromolar concentrations, an essential criterion for any PKC inhibitor intended for cell-based phenotypic screening or in vivo target engagement studies.

NF-kappaB inhibition U937 cells TNFalpha signaling

Physicochemical Differentiation: CAS 651307-44-7 vs. Core Isoquinoline-5-sulfonamide Scaffolds

CAS 651307-44-7 (C21H25N3O4S2, MW 447.57) possesses a calculated partition coefficient (clogP) of 3.233 and a topological polar surface area (tPSA) of 97 Ų, with 2 hydrogen bond donors and 6 hydrogen bond acceptors [1]. In comparison, the minimal isoquinoline-5-sulfonamide fragment (isoquinoline-5-sulfonic acid amide, C9H8N2O2S, MW 208.24) has a substantially lower clogP (~0.5) and tPSA (~85 Ų). The ~2.7 log unit increase in lipophilicity and the balanced HBD/HBA ratio of CAS 651307-44-7 place it in a more favorable region of drug-like chemical space for membrane permeability while retaining sufficient polarity to maintain aqueous solubility suitable for in vitro assay conditions .

Lipophilicity Polar surface area Drug-likeness

Vendor-Reported Purity Benchmark: CAS 651307-44-7 Batch Consistency for Reproducible Research

Bidepharm supplies CAS 651307-44-7 at a standard purity of 97% (as verified by NMR, HPLC, and GC per batch quality control) . This purity level exceeds the typical ≥95% threshold for research-grade chemical probes and is provided with batch-specific analytical data, reducing the risk of uncharacterized impurities confounding biological assay results. In contrast, many isoquinoline-5-sulfonamide analogs available through general chemical suppliers are offered at 95% purity without multi-method analytical verification, which can introduce 2-5% of unidentified byproducts that may act as confounding kinase inhibitors or cytotoxic contaminants in sensitive cell-based assays .

Compound purity Quality control NMR HPLC GC

Optimal Use Cases for CAS 651307-44-7 in Kinase Research and Drug Discovery


Dissecting PKCζ-Dependent NF-κB Signaling in Inflammatory Model Systems

The 700 nM biochemical IC50 against PKCζ and 2.9 µM cellular IC50 in the U937 NF-κB reporter assay [1] position CAS 651307-44-7 as a suitable tool compound for studying PKCζ-mediated NF-κB activation downstream of TNFα stimulation. Researchers investigating atypical PKC involvement in inflammatory gene transcription can utilize this compound at 3–10 µM concentrations to achieve >50% pathway inhibition with documented target engagement, enabling dose-response studies that discriminate PKCζ-dependent from PKCζ-independent NF-κB regulation.

Structure–Activity Relationship (SAR) Studies on Bis-Sulfonamide Isoquinoline Kinase Inhibitors

The dual sulfonamide architecture—isoquinoline-5-sulfonamide plus benzenesulfonylethyl side chain—of CAS 651307-44-7 provides a structurally distinctive starting point for medicinal chemistry SAR campaigns exploring the impact of terminal sulfonyl group variation on PKC isoform selectivity [1]. Its balanced physicochemical profile (clogP 3.233, tPSA 97 Ų) [2] offers a baseline for systematic linker-length or sulfonyl-replacement analogs, where procurement of the authenticated parent compound ensures reproducible synthetic and biological benchmarking across multi-lab collaborative projects.

Cell-Permeable PKC Inhibitor for Comparative Kinase Profiling Panels

With its confirmed cell-based activity (2.9 µM in U937 cells) [1] and a 21-fold selectivity window against the ATP-binding pocket mutant PKCζ Val297Leu [2], CAS 651307-44-7 can serve as a reference PKC inhibitor in broad-panel kinase selectivity screens. Contract research organizations and academic screening facilities procuring this compound gain a characterized probe with known biochemical-to-cellular potency shift and defined binding-pocket dependence, enabling head-to-head selectivity comparisons against ATP-competitive PKC inhibitors from other structural classes such as bisindolylmaleimides (e.g., Ro-31-8220) or staurosporine analogs.

Negative Control Compound for PKCζ-Independent Cell Viability or Apoptosis Assays

The 14.8 µM IC50 against the PKCζ Val297Leu mutant demonstrates significantly reduced potency when the ATP-binding pocket is altered [1]. This property enables researchers to use CAS 651307-44-7 at concentrations near its wild-type IC50 (e.g., 1 µM) as a specificity control: effects observed at low concentrations that are absent at matched concentrations in systems expressing mutant PKCζ can be attributed to on-target kinase inhibition, strengthening mechanistic conclusions in apoptosis, proliferation, or migration studies.

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